(E)-5-(4-methylbenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one

Description

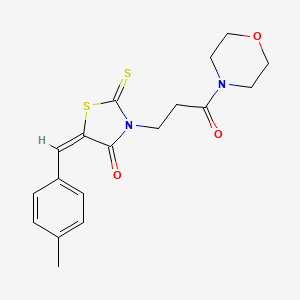

The compound (E)-5-(4-methylbenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one belongs to the rhodanine/thiazolidinone family, a class of heterocyclic molecules known for diverse biological activities. Its structure features:

- Thioxothiazolidin-4-one core: A five-membered ring with sulfur and oxygen atoms, critical for electronic interactions.

- (E)-4-Methylbenzylidene substituent: An aromatic group in the E-configuration at position 5, influencing steric and electronic properties.

This compound is synthesized via condensation reactions involving thiosemicarbazides, aldehydes, and acetic acid/ammonium acetate, a method shared with related analogs .

Properties

IUPAC Name |

(5E)-5-[(4-methylphenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c1-13-2-4-14(5-3-13)12-15-17(22)20(18(24)25-15)7-6-16(21)19-8-10-23-11-9-19/h2-5,12H,6-11H2,1H3/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQWBWJMQJTQQM-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49726997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

(E)-5-(4-methylbenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to synthesize current research findings regarding its biological activity, including its synthesis, mechanisms of action, and empirical data from various studies.

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring with a thione group. The synthesis typically involves the condensation of appropriate aldehydes with thioglycolic acid derivatives under acidic conditions. Recent advancements in synthetic strategies have improved yields and purity, making it feasible to produce this compound for biological testing.

Anticancer Activity

Numerous studies have explored the anticancer properties of thiazolidinone derivatives, including our compound of interest. The following table summarizes key findings from recent research:

The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Mechanistically, it appears to induce apoptosis and inhibit cell proliferation through multiple pathways.

Case Studies and Empirical Data

- Anticancer Efficacy : In a study published in Frontiers in Molecular Chemistry, researchers reported that derivatives similar to our compound exhibited IC50 values ranging from 10 μM to 20 μM against various cancer cell lines, showcasing their potent anticancer activity .

- Mechanism Exploration : Another investigation highlighted the dual inhibition mechanism where compounds were shown to affect both apoptosis and cell cycle regulation in MCF-7 cells, suggesting a multifaceted approach to cancer treatment .

- Toxicity Profile : While the anticancer effects are promising, some derivatives have shown significant toxicity towards normal cells at higher concentrations, necessitating further studies on selectivity and dosing .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms. The compound has been studied for its potential to act as an inhibitor of specific signaling pathways involved in tumor growth.

- Mechanism of Action : It may interfere with the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation . In vitro studies have shown that derivatives with morpholine substitutions exhibit enhanced inhibitory effects on cancer cell lines, suggesting a promising avenue for developing new anticancer agents.

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. The compound's structural features may contribute to its ability to modulate inflammatory responses.

- Research Findings : Studies have demonstrated that certain thiazolidinone derivatives reduce pro-inflammatory cytokine production in macrophages, potentially offering therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. The presence of the thiazolidinone moiety is believed to enhance its activity against bacteria and fungi.

- Case Studies : In laboratory settings, (E)-5-(4-methylbenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one showed effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

Potential in Drug Design

The unique structural characteristics of this compound make it a candidate for further modifications aimed at improving efficacy and reducing side effects.

- Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the morpholine group and other substituents to enhance biological activity while minimizing toxicity .

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Anticancer | MTT Assay | IC50 values < 10 µM |

| Anti-inflammatory | ELISA | Decreased TNF-alpha levels |

| Antimicrobial | Disk Diffusion Method | Effective against E. coli |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Morpholine Replacement | Increased potency |

| Benzylidene Substitution | Enhanced selectivity |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The morpholino group in the target compound improves solubility compared to non-polar groups (e.g., isopropyl in D6) or basic amines (e.g., dimethylamino in D6).

- Configuration : The E-configuration in the target compound and triazole-thione derivative may favor planar molecular geometries, enhancing interactions with biological targets compared to Z-isomers .

- Synthesis: All thioxothiazolidinone analogs employ acetic acid/ammonium acetate for condensation, while thiazolidinones (e.g., compound 5) use sodium acetate and DMF .

Research Findings and Implications

- Structural Determination : The use of SHELX and WinGX software for crystallographic analysis ensures accurate determination of E-configuration and hydrogen-bonding networks .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., thioxo) increase electrophilicity, enhancing reactivity with biological nucleophiles. Morpholino substituents improve solubility without compromising metabolic stability, a advantage over alkylamines.

Q & A

Q. What are the key synthetic routes for preparing (E)-5-(4-methylbenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one?

The synthesis typically involves a multi-step approach:

- Thiazolidinone core formation : Reacting thiosemicarbazides with chloroacetic acid and sodium acetate under reflux in acetic acid/DMF mixtures to form the thiazolidinone ring .

- Knoevenagel condensation : Introducing the 4-methylbenzylidene group via condensation of the thiazolidinone with 4-methylbenzaldehyde, often using ammonium acetate as a catalyst in acetic acid .

- Morpholino substitution : Coupling 3-morpholino-3-oxopropyl groups through nucleophilic substitution or amidation reactions, requiring inert conditions and catalysts like KCO in acetonitrile .

- Purification : Recrystallization (e.g., from methanol or DMF/ethanol mixtures) or chromatography is critical for isolating the pure (E)-isomer .

Table 1 : Representative Reaction Conditions for Key Steps

Q. How do researchers characterize the purity and structural integrity of this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and isomer purity (e.g., distinguishing (E)- vs. (Z)-isomers via coupling constants or aromatic proton shifts) .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 447.1) and detects side products .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Knoevenagel condensation step?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity, while acetic acid promotes proton transfer .

- Catalyst screening : Ammonium acetate is standard, but piperidine or ionic liquids may improve regioselectivity in sterically hindered systems .

- Temperature control : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces side reactions compared to traditional reflux (6–8 h) .

- By-product analysis : TLC monitoring (silica gel, ethyl acetate/hexane eluent) identifies intermediates requiring column chromatography for removal .

Note : Conflicting yields (e.g., 60% vs. 85% in similar reactions ) may arise from differences in aldehyde electrophilicity or moisture sensitivity of intermediates.

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for thiazolidinone derivatives?

- Metabolic stability assays : LC-MS/MS evaluates hepatic microsomal degradation (e.g., CYP450-mediated oxidation of the morpholino group) to explain reduced in vivo efficacy .

- Solubility optimization : LogP adjustments via substituent modification (e.g., replacing morpholino with piperazine) improve bioavailability .

- Proteomic profiling : Target engagement studies (e.g., thermal shift assays) verify whether the compound interacts with intended proteins (e.g., kinases or inflammatory mediators) .

Table 2 : Case Study of Bioactivity Discrepancies in Analogous Compounds

Q. How are structure-activity relationships (SARs) analyzed for morpholino-containing thiazolidinones?

- Functional group variation : Systematic replacement of the 4-methylbenzylidene group with halogenated or methoxy-substituted analogs to assess electronic effects on bioactivity .

- Morpholino modification : Comparing 3-morpholino-3-oxopropyl with thiomorpholine or piperidine derivatives to evaluate steric and hydrogen-bonding contributions .

- Docking studies : Molecular modeling against targets like PPAR-γ or bacterial enoyl-ACP reductase identifies critical binding interactions (e.g., H-bonding with the thioxo group) .

Methodological Considerations for Data Contradictions

- Reproducibility checks : Validate biological assays across multiple cell lines (e.g., HepG2 vs. MCF-7 for cytotoxicity) to rule out cell-specific effects .

- Batch variability analysis : Compare NMR spectra of synthetic batches to detect impurities affecting bioactivity .

- Meta-analysis : Cross-reference published IC values for structurally similar compounds (e.g., D6–D10 ) to identify outliers requiring re-evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.